molecular formula C24H22Cl2N2O3 B11137882 N-{(1E)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11137882
M. Wt: 457.3 g/mol
InChI Key: KMMXIRLAZISGIJ-XSFVSMFZSA-N
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Description

(2E)-N-TERT-BUTYL-3-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a 2,4-dichlorophenyl group and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-TERT-BUTYL-3-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Substitution with 2,4-Dichlorophenyl Group: The furan ring is then substituted with a 2,4-dichlorophenyl group using a halogenation reaction.

    Introduction of the Phenylformamido Group: The phenylformamido group is introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Final Compound: The final step involves the formation of the (2E)-N-TERT-BUTYL-3-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-TERT-BUTYL-3-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furans or amides.

Scientific Research Applications

(2E)-N-TERT-BUTYL-3-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-N-TERT-BUTYL-3-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-TERT-BUTYL-3-[5-(2,4-DICHLOROPHENYL)THIOPHEN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-N-TERT-BUTYL-3-[5-(2,4-DICHLOROPHENYL)PYRIDIN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (2E)-N-TERT-BUTYL-3-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE lies in its specific combination of functional groups and the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H22Cl2N2O3

Molecular Weight

457.3 g/mol

IUPAC Name

N-[(E)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H22Cl2N2O3/c1-24(2,3)28-23(30)20(27-22(29)15-7-5-4-6-8-15)14-17-10-12-21(31-17)18-11-9-16(25)13-19(18)26/h4-14H,1-3H3,(H,27,29)(H,28,30)/b20-14+

InChI Key

KMMXIRLAZISGIJ-XSFVSMFZSA-N

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C\C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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